4-Bromo-6-chloro-3-methyl-1H-indazole
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Overview
Description
4-Bromo-6-chloro-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This specific compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the indazole core. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-3-methyl-1H-indazole typically involves multiple steps. One common method starts with the chlorination of 2-fluoroaniline using N-chlorosuccinimide (NCS) to yield 4-chloro-2-fluoroaniline. This intermediate is then brominated using N-bromosuccinimide (NBS) to produce 2-bromo-4-chloro-6-fluoroaniline. The final step involves diazotization of this intermediate with sodium nitrite, followed by reaction with formaldoxime to form 2-bromo-4-chloro-6-fluorobenzaldehyde. This compound is then cyclized with hydrazine hydrate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-chloro-3-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The indazole core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-Bromo-6-chloro-3-methyl-1H-indazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloro-3-methyl-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-indazole: Similar structure but lacks the chlorine and methyl groups.
6-Bromo-1H-indazole-4-carboxaldehyde: Contains a formyl group instead of a methyl group.
2-Bromo-4-chloro-6-fluoroaniline: An intermediate in the synthesis of 4-Bromo-6-chloro-3-methyl-1H-indazole
Uniqueness
This compound is unique due to the specific combination of bromine, chlorine, and methyl groups attached to the indazole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H6BrClN2 |
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Molecular Weight |
245.50 g/mol |
IUPAC Name |
4-bromo-6-chloro-3-methyl-2H-indazole |
InChI |
InChI=1S/C8H6BrClN2/c1-4-8-6(9)2-5(10)3-7(8)12-11-4/h2-3H,1H3,(H,11,12) |
InChI Key |
DMAAHYQECITDAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=CC2=NN1)Cl)Br |
Origin of Product |
United States |
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